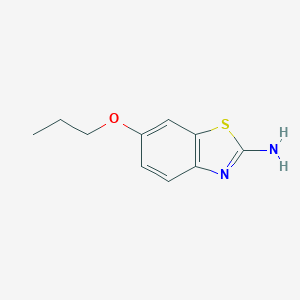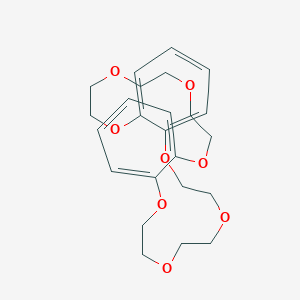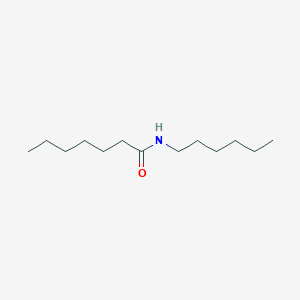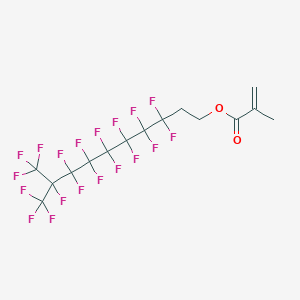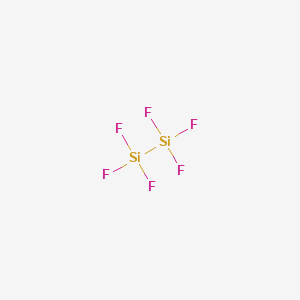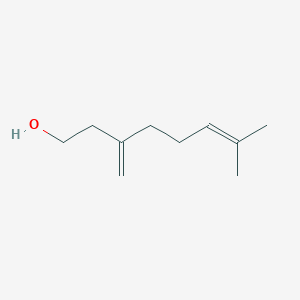
9-Éthynylanthracène
Vue d'ensemble
Description
9-Ethynylanthracene is an organic compound with the molecular formula C16H10. It is a derivative of anthracene, where an ethynyl group is attached to the ninth carbon atom of the anthracene ring. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Applications De Recherche Scientifique
9-Ethynylanthracene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
Target of Action
9-Ethynylanthracene is a chemical compound with the molecular formula C16H10
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to various biochemical changes, which can have significant effects on cellular functions .
Biochemical Pathways
9-Ethynylanthracene has been used in the synthesis of di-ynes using Eglinton’s oxidative coupling reaction . This suggests that it may interact with biochemical pathways involved in oxidative processes.
Result of Action
Understanding these effects requires detailed studies on the compound’s interaction with its targets and the resulting biochemical changes .
Action Environment
The action of 9-Ethynylanthracene may be influenced by various environmental factors. For instance, it has been suggested that the compound should be stored in an inert atmosphere at 2-8°C . This implies that factors such as temperature and atmospheric composition could potentially influence the compound’s action, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethynylanthracene typically involves the Sonogashira coupling reaction. The process begins with 9-bromoanthracene, which reacts with ethynyltrimethylsilane in the presence of a palladium catalyst (bis(triphenylphosphine)palladium(II) dichloride) and a copper co-catalyst (copper(I) iodide). The reaction is carried out in a solvent such as piperidine and triethylamine under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for 9-Ethynylanthracene are not widely documented, the Sonogashira coupling reaction remains a standard approach due to its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Ethynylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated anthracene derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted anthracene compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include anthraquinone derivatives, hydrogenated anthracene derivatives, and various substituted anthracene compounds .
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Known for its strong fluorescence and used in similar applications.
9,10-Dimethylanthracene: Another derivative with unique photophysical properties.
9,10-Dithienylanthracene: Used in organic electronics and has aggregation-induced emission enhancement properties.
Uniqueness: 9-Ethynylanthracene is unique due to the presence of the ethynyl group, which significantly enhances its photophysical properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring high fluorescence and stability .
Propriétés
IUPAC Name |
9-ethynylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZBYXQREMPYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399811 | |
| Record name | 9-ethynylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13752-40-4 | |
| Record name | 9-ethynylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Q1: What are some of the synthetic routes available for producing 9-Ethynylanthracene?
A1: 9-Ethynylanthracene can be synthesized through various methods. One common approach involves converting 9-acetylanthracene to 9,10-dichloroanthracene using phosphorus pentachloride, followed by a reaction sequence based on the Kobrich method to yield the desired 9-Ethynylanthracene [].
Q2: What is the typical polymerization behavior of 9-Ethynylanthracene?
A2: 9-Ethynylanthracene can be polymerized using various initiators, such as complex phosphinic, arsinic, and stibinic initiators like NiCl2′2PPh3 [, ]. Polymerization typically occurs at elevated temperatures, around 80°C. The resulting product often consists of benzene-soluble and benzene-insoluble fractions. The benzene-insoluble fraction tends to exhibit a conjugated polyenic structure. In contrast, the soluble fraction, with a lower molecular weight, often incorporates dihydroanthracene units within the polymer backbone alongside conjugated double bonds [].
Q3: How does the choice of initiator influence the stereochemistry of the resulting poly(9-Ethynylanthracene)?
A3: The use of phosphinic, arsinic, and stibinic initiators generally favors the formation of cis isomers in poly(9-Ethynylanthracene) [].
Q4: What thermal transitions are observed in poly(9-Ethynylanthracene)?
A4: Thermal analysis techniques like DTA and DSC reveal a cis to trans isomerization in poly(9-Ethynylanthracene) occurring within the temperature range of 260-290°C [].
Q5: Can 9-Ethynylanthracene be used as a building block for more complex structures?
A5: Yes, 9-Ethynylanthracene serves as a versatile precursor in organic synthesis. For instance, it can be employed in Eglinton's oxidative coupling reaction to generate corresponding di-ynes []. Furthermore, derivatives like 2,9-Diethynylanthracene can be synthesized and further reacted to produce compounds like 2,9-bis(phenylethynyl)anthracenes and dianthrylbutadiynes [].
Q6: How does the structure of 9-Ethynylanthracene influence its NMR spectrum?
A6: The presence of the ethynyl group in 9-Ethynylanthracene significantly affects its proton NMR spectrum. Analysis of the proton chemical shifts, in comparison to other acetylenes, reveals contributions from the magnetic anisotropy and steric effects of the acetylene group, in addition to electronic effects impacting nearby protons [].
Q7: Can 9-Ethynylanthracene be incorporated into organometallic complexes?
A7: Absolutely, 9-Ethynylanthracene acts as a ligand in organometallic chemistry. For instance, it can react with platinum(II) terpyridyl complexes to form mononuclear platinum complexes like [(tpy)Pt−C≡C–C14H9]PF6 (where C14H9 represents the 9-anthryl group) [].
Q8: How does 9-Ethynylanthracene contribute to materials with aggregation-induced emission properties?
A8: 9-Ethynylanthracene plays a crucial role in modulating the luminescence behavior of organogold(I) complexes. When introduced as a ligand alongside AIE-active ligands, 9-Ethynylanthracene can influence the complex's luminescence, potentially leading to aggregation-caused quenching (ACQ) []. This highlights its potential in designing materials with tunable emission properties.
Q9: Has 9-Ethynylanthracene been utilized in studying rotational isomerism?
A9: Yes, 9-Ethynylanthracene has been incorporated into molecules like bis(1,4-disubstituted 9-triptycyl)ethynes to study rotational isomerism around C(sp)-C(sp3) bonds []. These studies provide valuable insights into the factors affecting rotational barriers in molecules containing acetylenic linkages.
Q10: Does 9-Ethynylanthracene have applications in supramolecular chemistry?
A10: Research indicates the potential of 9-Ethynylanthracene in supramolecular chemistry. For instance, it can be employed as a component in synthetic replicators capable of driving propagating reaction-diffusion fronts []. This highlights its potential in developing self-replicating systems and exploring complex chemical phenomena.
Q11: What is the historical context of 9-Ethynylanthracene research?
A11: Research on 9-Ethynylanthracene and related compounds has been ongoing for several decades. Early work explored the synthesis and polymerization of 9-Ethynylanthracene, investigating its potential as a precursor for photoconductive polymers []. Over time, the scope of research expanded to encompass various aspects, including its use in organometallic chemistry, supramolecular chemistry, and materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


